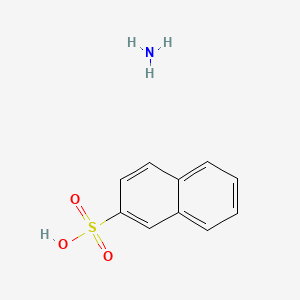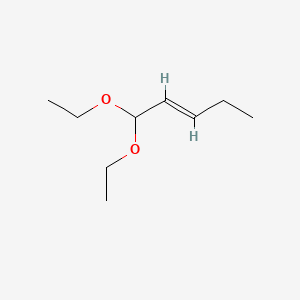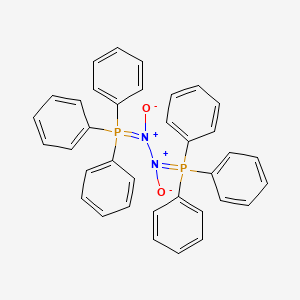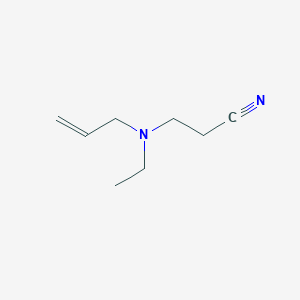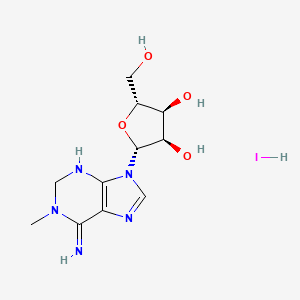
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyladenosine hydroiodide is a modified nucleoside that plays a significant role in biochemical, pharmacological, and chemical biology research. This compound is characterized by the methylation of adenosine at the N1 position, resulting in a hydroiodide salt form. The modification of adenosine to 1-methyladenosine introduces unique chemical properties that are crucial for various biological functions, particularly in RNA stability and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyladenosine hydroiodide typically involves the methylation of adenosine. One common method includes the protection of the base moiety of adenosine with a chloroacetyl group, followed by methylation at the N1 position. The protected nucleoside is then deprotected under carefully controlled anhydrous conditions to yield 1-methyladenosine .
Industrial Production Methods: Industrial production of 1-methyladenosine hydroiodide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions: 1-Methyladenosine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the methyl group or other functional groups within the molecule.
Substitution: The hydroiodide ion can be substituted with other anions or functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-methyladenosine, while substitution reactions can produce a variety of functionalized nucleosides .
科学的研究の応用
1-Methyladenosine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of nucleoside modifications on nucleotide function and RNA structure.
Biology: The compound plays a role in understanding RNA stability, gene expression, and RNA-protein interactions.
Medicine: Research on 1-methyladenosine hydroiodide contributes to the development of therapeutic agents targeting RNA-related diseases.
作用機序
The mechanism of action of 1-methyladenosine hydroiodide involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the N1 position introduces a positive charge, which affects the folding and interactions of RNA. This modification can stabilize novel nucleic acid structures and play a role in gene expression regulation. The compound interacts with specific RNA-binding proteins and enzymes, such as methyl-1-adenosine transferase, which are involved in its incorporation and function .
類似化合物との比較
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the N6 position.
5-Methylcytidine: A methylated cytidine with the methyl group at the 5 position.
7-Methylguanosine: A methylated guanosine with the methyl group at the 7 position.
Uniqueness: 1-Methyladenosine hydroiodide is unique due to its specific methylation at the N1 position, which significantly alters its chemical properties and biological functions compared to other methylated nucleosides. This unique modification allows for distinct interactions with RNA and proteins, making it a valuable tool in biochemical and pharmacological research .
特性
分子式 |
C11H18IN5O4 |
|---|---|
分子量 |
411.20 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide |
InChI |
InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 |
InChIキー |
ZDCHPVZNXIQYNX-YCSZXMBFSA-N |
異性体SMILES |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I |
正規SMILES |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
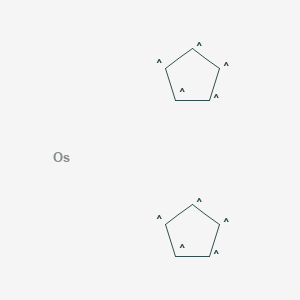
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
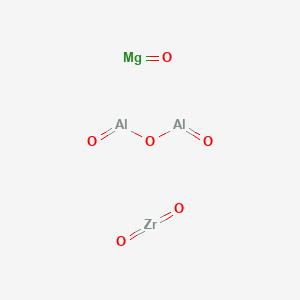
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
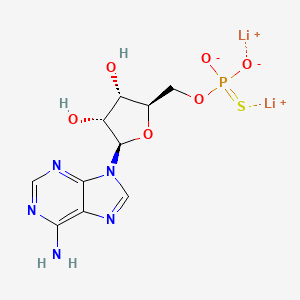
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
